HOMO-LUMO Gap and Computed Hydrolase Inhibition Binding Energy vs. Core Scaffold 6-Nitro-2,3-dihydro-1,4-benzodioxine
Density functional theory (DFT/B3LYP/6-311++G(d,p)) calculations on the parent heterocycle 6-nitro-2,3-dihydro-1,4-benzodioxine (6N3DB) yield a HOMO-LUMO gap of 4.237 eV, with molecular docking against the hydrolase enzyme (PDB: 4K0B) showing a binding energy of −6.8 kcal/mol [1]. The acetamide-substituted derivative (target compound) is expected to exhibit a narrower HOMO-LUMO gap due to the electron-donating resonance effect of the acetamido group and enhanced hydrogen-bonding interactions with catalytic site residues (e.g., Tyr and Asp dyads), which computational models predict can contribute an additional −1.0 to −1.5 kcal/mol stabilization. Direct comparative docking data for the target compound vs. the non-acetamide scaffold are not yet published; this evidence is classified as Class-level inference. [1]
| Evidence Dimension | DFT-computed HOMO-LUMO energy gap; molecular docking binding energy against hydrolase (PDB: 4K0B) |
|---|---|
| Target Compound Data | HOMO-LUMO gap: predicted <4.2 eV; Binding energy vs. hydrolase: predicted ≤ −7.8 kcal/mol (inferred from acetamide stabilization) |
| Comparator Or Baseline | 6-Nitro-2,3-dihydro-1,4-benzodioxine (6N3DB, CAS 16498-20-7): HOMO-LUMO gap = 4.237 eV; Binding energy = −6.8 kcal/mol |
| Quantified Difference | Predicted narrowing of HOMO-LUMO gap (Δ ≤ −0.04 eV or greater); predicted improvement in binding energy (Δ ≤ −1.0 kcal/mol) |
| Conditions | DFT/B3LYP/6-311++G(d,p) basis set; molecular docking performed using AutoDock with hydrolase structure PDB 4K0B |
Why This Matters
The narrower HOMO-LUMO gap predicts higher chemical reactivity and potential for charge-transfer interactions, while enhanced hydrolase binding energy supports prioritization of the 6-acetamido derivative for anticancer lead optimization programs targeting hydrolase enzymes.
- [1] Raajaraman BR et al. Molecular docking, quantum chemical computational and vibrational studies on bicyclic heterocycle '6-nitro-2,3-dihydro-1,4-benzodioxine': Anti-cancer agent. Computational Biology and Chemistry. 2020;84:107163. View Source
